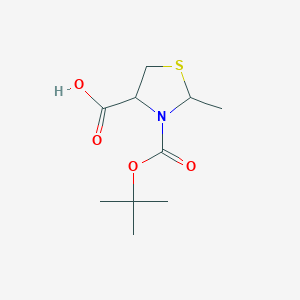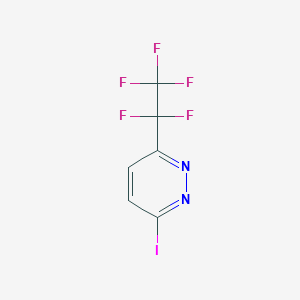
AtorvastatinLactamAllylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AtorvastatinLactamAllylEster is a derivative of atorvastatin, a well-known statin medication used to lower lipid levels and reduce the risk of cardiovascular diseases. This compound is a modified form of atorvastatin, designed to enhance its pharmacological properties and potentially offer new therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AtorvastatinLactamAllylEster involves multiple steps, starting from the basic structure of atorvastatinHigh-speed vibration milling conditions have been employed to achieve efficient synthesis . The reaction conditions often involve the use of catalysts such as ytterbium triflate and silver nitrate, followed by hydrolytic deprotection and lactonization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
AtorvastatinLactamAllylEster can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds.
Scientific Research Applications
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its enhanced lipid-lowering properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
AtorvastatinLactamAllylEster exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, similar to atorvastatin . This inhibition reduces the production of mevalonic acid, a precursor in cholesterol synthesis, leading to lower cholesterol levels. The molecular targets include LDL receptors on hepatocyte membranes, which are upregulated to increase LDL catabolism.
Comparison with Similar Compounds
Similar Compounds
- Simvastatin
- Rosuvastatin
- Lovastatin
Uniqueness
AtorvastatinLactamAllylEster is unique due to its modified structure, which may offer improved pharmacokinetic properties and enhanced therapeutic effects compared to other statins
Properties
Molecular Formula |
C36H39FN2O6 |
|---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
prop-2-enyl 7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C36H39FN2O6/c1-4-21-45-31(42)23-30(41)22-29(40)19-20-39-33(26-15-17-27(37)18-16-26)32(25-11-7-5-8-12-25)36(24(2)3,35(39)44)34(43)38-28-13-9-6-10-14-28/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43) |
InChI Key |
ZCVWJLGMYPURHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)









